4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole
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Overview
Description
4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with a phenyl group that is further modified with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
- 4-(Trifluoromethoxy)benzoic acid
Uniqueness
4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is unique due to the presence of both the trifluoroethoxy group and the pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F3N2O |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)7-17-10-3-1-8(2-4-10)9-5-15-16-6-9/h1-6H,7H2,(H,15,16) |
InChI Key |
XVIQCFLUMZLKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)OCC(F)(F)F |
Origin of Product |
United States |
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